![molecular formula C42H42EuF21O6 B1582792 Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate CAS No. 34788-82-4](/img/no-structure.png)

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

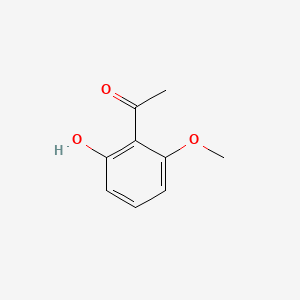

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate, also known as Eu(hfc)3, is a compound involving the lanthanide metal europium . It’s used as an optically active NMR shift reagent .

Synthesis Analysis

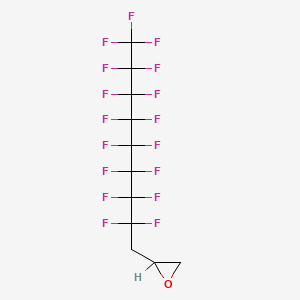

The synthesis of this compound involves complex chemical reactions. One method involves the use of 2,2,3,3,4,4,4-Heptafluoro-1-butanol, which can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), a fluorinated amphiphilic block copolymer .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of europium and the heptafluoro-1-butanol group . The structure can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For example, europium compounds can react with air to form a dark oxide coating . They also dissolve readily in dilute sulfuric acid to form pale pink solutions .Physical And Chemical Properties Analysis

This compound has unique physical and chemical properties. For example, it has a melting point of 156-158 °C . More detailed properties can be found in specific databases .Applications De Recherche Scientifique

Luminescence Applications

Europium complexes, particularly those with fluorinated ligands, are celebrated for their exceptional luminescence properties. For instance, europium(III) complexes incorporated into sol-gel derived host materials exhibit notably higher quantum efficiencies than EuCl3 in both solution and solid state, thanks to their narrow emission bands, especially the laser-active 610-nm band, making them ideal for optical applications (Matthews & Knobbe, 1993). The synthesis of europium(III) complexes with 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione and their photoluminescent behavior further underline the potential of these complexes in developing high-efficiency luminescence materials, offering superior quantum efficiencies and lifetimes when compared to water-coordinated complexes (Wang et al., 2015).

Probes for Biological and Environmental Monitoring

Europium(III) complexes have found applications as responsive probes in biological and environmental monitoring due to their unique luminescence properties. For example, certain europium complexes have been evaluated for their ability to bind proteins and oxy-anions, showcasing their potential as responsive probes for monitoring local changes in the cellular environment, with some complexes showing selectivity for citrate or hydrogencarbonate, making them useful for ratiometric analysis in microscopy (Murray et al., 2008).

Optical and Structural Characterization

The structural characterization of europium complexes contributes to our understanding of their luminescence and other physical properties. Studies on europium complexes featuring fluorinated β-diketonate ligands have provided insights into their coordination chemistry and luminescence mechanisms, highlighting the importance of ligand-to-metal energy transfer efficiencies and the impact of complex stability and intracellular localization on their photophysical properties (Silva et al., 2007).

Light-Conversion Molecular Devices

Certain europium(III) complexes, such as those with 1,10-phenanthroline-N-oxide, demonstrate remarkable luminescence quantum yields and long lifetimes, making them promising candidates for light-conversion molecular devices. These complexes exhibit a high degree of efficiency in converting absorbed light into luminescence, opening up new avenues for their application in lighting and display technologies (Donegá et al., 1996).

Innovative Sol-Gel and ORMOSIL Hosts for Dopants

The embedding of europium(III) complexes into innovative host materials like ORMOSILs through the sol-gel process has been explored to enhance their luminescent properties. Studies have focused on the interactions between europium dopants and the host matrix, comparing the emission behavior of europium complexes in different ORMOSIL gel materials, which could lead to the development of advanced optical sources and sensors (Matthews, Wang, & Knobbe, 1994).

Propriétés

Numéro CAS |

34788-82-4 |

|---|---|

Nom du produit |

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |

Formule moléculaire |

C42H42EuF21O6 |

Poids moléculaire |

1193.7 g/mol |

Nom IUPAC |

europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |

InChI |

InChI=1S/3C14H15F7O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3 |

Clé InChI |

VGLKHVQPWGFXEG-UHFFFAOYSA-K |

SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |

SMILES canonique |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |

Autres numéros CAS |

34788-82-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.